molecular formula C7H6ClFO2 B6359237 3-Chloro-4-fluoro-2-methoxyphenol CAS No. 1783512-32-2

3-Chloro-4-fluoro-2-methoxyphenol

Cat. No.: B6359237
CAS No.: 1783512-32-2
M. Wt: 176.57 g/mol
InChI Key: UBPJFOWIDPOCJF-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-2-methoxyphenol is a chemical compound with the molecular formula C7H6ClFO2 and a molecular weight of 176.57 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-Chloro-4-fluoro-2-methoxyphenol involves the nucleophilic aromatic substitution reaction. This method typically includes the reaction of 3-chloro-4-fluoroaniline with methanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the amino group with a methoxy group, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluoro-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The chloro and fluoro substituents can be reduced under specific conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

3-Chloro-4-fluoro-2-methoxyphenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, dyes, and agrochemicals

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluoro-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The chloro and fluoro substituents can modulate the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenol
  • 2-Chloro-4-methylphenol
  • 4-Fluoro-2-methoxyphenol

Uniqueness

3-Chloro-4-fluoro-2-methoxyphenol is unique due to the combination of chloro, fluoro, and methoxy substituents on the phenol ring. This unique structure imparts distinct chemical properties, such as enhanced reactivity and potential biological activities, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-chloro-4-fluoro-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPJFOWIDPOCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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